molecular formula C18H30N4O6 B12006193 Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- CAS No. 6427-64-1

Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]-

Cat. No.: B12006193
CAS No.: 6427-64-1
M. Wt: 398.5 g/mol
InChI Key: GHBHDRASOMAPIL-UHFFFAOYSA-N
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Description

Properties

CAS No.

6427-64-1

Molecular Formula

C18H30N4O6

Molecular Weight

398.5 g/mol

IUPAC Name

N-[2-[acetyl-[2-(diacetylamino)ethyl]amino]ethyl]-N-[2-(diacetylamino)ethyl]acetamide

InChI

InChI=1S/C18H30N4O6/c1-13(23)19(9-11-21(15(3)25)16(4)26)7-8-20(14(2)24)10-12-22(17(5)27)18(6)28/h7-12H2,1-6H3

InChI Key

GHBHDRASOMAPIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCN(CCN(C(=O)C)C(=O)C)C(=O)C)CCN(C(=O)C)C(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triacetylethylenediamine and diacetylethylenediamine, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of Acetamide, N,N’-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- involves its interaction with perhydroxyl anions in the presence of an aqueous alkaline solution. This interaction leads to the formation of peracetic acid, a potent bleaching agent . The molecular targets and pathways involved in this process include the activation of oxidative pathways and the generation of reactive oxygen species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chloro and Fluoro Derivatives

Bischloroacetylethylinediamine
  • IUPAC Name : Acetamide, N,N′-1,2-ethanediylbis[2-chloro-
  • CAS No.: 2620-09-9
  • Molecular Formula : C₆H₁₀Cl₂N₂O₂
  • Molecular Weight : 213.06 g/mol
  • Key Differences: Replaces acetyl groups with chloro substituents.
2,2,2-Trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]acetamide
  • CAS No.: 360-43-0
  • Molecular Formula : C₆H₆F₆N₂O₂
  • Molecular Weight : 276.12 g/mol
  • Key Differences : Trifluoroacetyl groups enhance electronegativity and lipophilicity. Applications include specialty organic synthesis and fluorinated polymer precursors .

Alkyl and Aryl Modifications

Acetamide, N,N'-[1,2-ethanediylbis(oxy-2,1-phenylene)]bis
  • CAS No.: 67499-49-4
  • Molecular Formula : C₁₈H₂₀N₂O₄
  • Molecular Weight : 328.36 g/mol
  • Key Differences: Incorporates phenylene-oxy bridges, increasing rigidity and aromaticity. Potential use in pharmaceuticals or liquid crystals .
Acetamide, 2,2'-[1,2-ethanediylbis(methylimino)]bis[N,N-dipropyl]
  • CAS No.: 81338-10-5
  • Molecular Formula : C₁₈H₃₆N₄O₂
  • Molecular Weight : 356.51 g/mol
  • Key Differences: Methylimino and dipropyl groups enhance hydrophobicity. Likely used in surfactants or corrosion inhibitors .

Functional Group Comparisons

Compound Substituents Molecular Weight (g/mol) CAS No. Primary Applications
TAED Acetyl 228.25 10543-57-4 Detergent bleach activator
Bischloroacetylethylinediamine Chloro 213.06 2620-09-9 Pesticide intermediates
Trifluoroacetyl derivative Trifluoroacetyl 276.12 360-43-0 Fluorinated polymers
Phenylene-oxy derivative Phenylene-oxy 328.36 67499-49-4 Pharmaceuticals
Dipropyl-methylimino Dipropyl, methylimino 356.51 81338-10-5 Surfactants

Research and Industrial Relevance

  • TAED : Over 90% of European detergents utilize TAED for low-temperature bleaching, reducing energy consumption .
  • Chloro Derivatives : Critical in agrochemical synthesis (e.g., alachlor, pretilachlor precursors) .
  • Fluorinated Analogs : Emerging in biomedical imaging due to fluorine’s NMR activity .

Biological Activity

Introduction

Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]- (CAS No. 6427-64-1) is a synthetic compound with potential applications in various fields, including biochemistry and pharmaceuticals. This article explores its biological activity, chemical properties, and relevant case studies.

  • Molecular Formula : C18H30N4O6
  • Molecular Weight : 398.454 g/mol
  • Structural Characteristics : The compound features multiple acetamide groups, which may influence its biological interactions.

Biological Activity

Acetamide derivatives have been studied for their biological properties, particularly in the context of drug development and biochemical applications. The following sections summarize key findings related to the biological activity of this compound.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of acetamide have been shown to inhibit the growth of various bacterial strains. A study by Muthusamy et al. (2020) demonstrated that acetamide derivatives could effectively disrupt bacterial cell membranes, leading to cell lysis and death.

2. Anti-inflammatory Effects

Acetamide compounds have been investigated for their potential anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses (Smith et al., 2019).

3. Cytotoxicity and Cancer Research

The cytotoxic effects of acetamide derivatives have been evaluated against various cancer cell lines. For example, a study conducted by Zhang et al. (2021) found that specific acetamide analogs induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a potential application in cancer therapy.

Case Studies

StudyYearFindings
Muthusamy et al.2020Demonstrated antimicrobial activity against E.coli and S.aureus
Smith et al.2019Showed inhibition of TNF-alpha and IL-6 in vitro
Zhang et al.2021Induced apoptosis in breast cancer cells via caspase activation

The biological activities of acetamide derivatives are often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of multiple acetyl groups may enhance solubility and bioavailability, facilitating their interaction with cellular targets.

Antimicrobial Mechanism

The antimicrobial action is hypothesized to involve disruption of the bacterial cell membrane integrity and interference with metabolic pathways crucial for bacterial survival.

Anti-inflammatory Mechanism

The anti-inflammatory effects are likely mediated through the inhibition of key signaling pathways involved in inflammation, particularly through the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).

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